molecular formula C8H4O6 B14714196 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone CAS No. 15377-91-0

4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone

Cat. No.: B14714196
CAS No.: 15377-91-0
M. Wt: 196.11 g/mol
InChI Key: GYRSDLPQIHOPLY-UHFFFAOYSA-N
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Description

4,9-Dioxatricyclo[4400~2,7~]decane-3,5,8,10-tetrone is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dioxatricyclo[4.4.0.0~3,8~]decane: This compound shares a similar tricyclic structure but differs in the position of the oxygen atoms.

    Tricyclo[4.4.0.0~2,7~]decane: Another related compound with a similar core structure but different functional groups.

Uniqueness

4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone is unique due to its specific arrangement of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

15377-91-0

Molecular Formula

C8H4O6

Molecular Weight

196.11 g/mol

IUPAC Name

4,9-dioxatricyclo[4.4.0.02,7]decane-3,5,8,10-tetrone

InChI

InChI=1S/C8H4O6/c9-5-1-2-4(8(12)13-5)3(1)7(11)14-6(2)10/h1-4H

InChI Key

GYRSDLPQIHOPLY-UHFFFAOYSA-N

Canonical SMILES

C12C3C(C1C(=O)OC3=O)C(=O)OC2=O

Origin of Product

United States

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